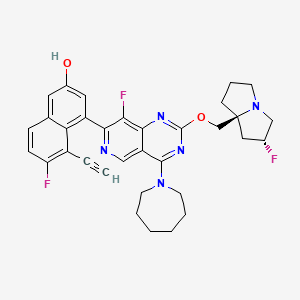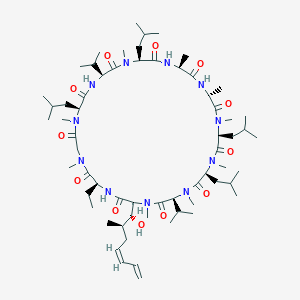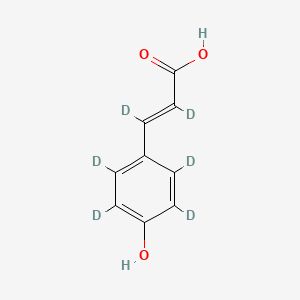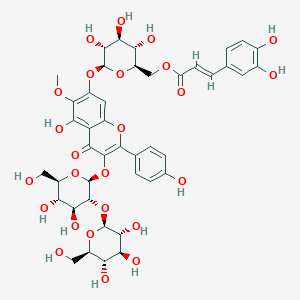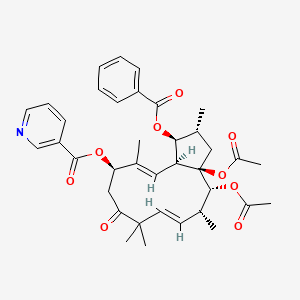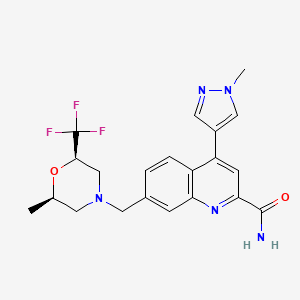
Metoprolol-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Metoprolol-d5 is a deuterium-labeled version of metoprolol, a selective beta-1 adrenergic receptor blocker. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of metoprolol, as well as to investigate drug interactions and metabolic pathways. The deuterium labeling allows for more precise tracking and analysis in various experimental settings .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of metoprolol-d5 involves the incorporation of deuterium atoms into the metoprolol molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of metoprolol in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes using deuterium gas. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process may also involve multiple purification steps, such as crystallization and chromatography, to remove any impurities and unreacted starting materials .
化学反应分析
Types of Reactions
Metoprolol-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are similar to those of metoprolol, but the presence of deuterium can affect the reaction kinetics and mechanisms.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions are typically deuterated analogs of the corresponding metoprolol derivatives. For example, oxidation of this compound can yield deuterated carboxylic acids, while reduction can produce deuterated alcohols .
科学研究应用
Metoprolol-d5 is widely used in scientific research due to its ability to provide detailed insights into the pharmacokinetics and pharmacodynamics of metoprolol. Some key applications include:
Pharmacokinetic Studies: Used to track the absorption, distribution, metabolism, and excretion of metoprolol in the body.
Drug Interaction Studies: Helps in understanding how metoprolol interacts with other drugs and how these interactions affect its pharmacological profile.
Metabolic Pathway Analysis: Used to investigate the metabolic pathways of metoprolol and identify the enzymes involved in its metabolism.
Clinical Research: Employed in clinical studies to evaluate the efficacy and safety of metoprolol in various patient populations
作用机制
Metoprolol-d5 exerts its effects by selectively blocking beta-1 adrenergic receptors, which are primarily located in the heart. This leads to a decrease in heart rate, cardiac output, and blood pressure. The molecular targets of this compound include the beta-1 adrenergic receptors, and the pathways involved are related to the inhibition of the sympathetic nervous system .
相似化合物的比较
Metoprolol-d5 is similar to other beta-1 adrenergic receptor blockers, such as atenolol and bisoprolol. it has some unique features:
Deuterium Labeling: The presence of deuterium atoms allows for more precise tracking and analysis in research studies.
Pharmacokinetic Properties: The deuterium labeling can affect the pharmacokinetic properties, such as absorption and metabolism, making it a valuable tool for studying these aspects in detail
Similar Compounds
Atenolol: Another selective beta-1 adrenergic receptor blocker used to treat hypertension and angina.
Bisoprolol: A beta-1 adrenergic receptor blocker with a longer half-life and higher selectivity compared to metoprolol.
This compound stands out due to its deuterium labeling, which provides unique advantages in scientific research and drug development.
属性
分子式 |
C15H25NO3 |
|---|---|
分子量 |
272.39 g/mol |
IUPAC 名称 |
1,1,2,3,3-pentadeuterio-1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/i10D2,11D2,14D |
InChI 键 |
IUBSYMUCCVWXPE-FIWUMSIFSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CCOC)O)NC(C)C |
规范 SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



